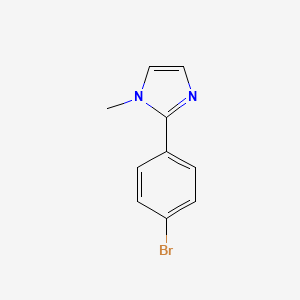

2-(4-bromophenyl)-1-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFBERNCIVESMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278694 | |

| Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-54-9 | |

| Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176961-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-1-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the imidazole core via the Debus-Radziszewski reaction, followed by N-methylation to yield the final product. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and further investigation.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole. This intermediate is prepared using the Debus-Radziszewski reaction, a classic and versatile method for imidazole synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-bromobenzaldehyde), and a source of ammonia (ammonium acetate).

-

Step 2: N-Methylation of 2-(4-bromophenyl)-1H-imidazole. The secondary amine of the imidazole ring is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield the target compound.

This approach allows for the efficient construction of the desired molecule from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole

This protocol is adapted from the general principles of the Debus-Radziszewski imidazole synthesis.[1][2][3]

Materials:

-

4-Bromobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.85 g, 10 mmol) in ethanol (50 mL).

-

To this solution, add glyoxal (40% in water, 1.45 mL, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).

-

Add glacial acetic acid (5 mL) to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2-(4-bromophenyl)-1H-imidazole as a solid.

Step 2: Synthesis of this compound

This protocol is based on general methods for the N-alkylation of imidazoles.

Materials:

-

2-(4-Bromophenyl)-1H-imidazole (from Step 1)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Standard inert atmosphere glassware (Schlenk flask, etc.)

-

Magnetic stirrer

Procedure:

-

To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous DMF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(4-bromophenyl)-1H-imidazole (2.23 g, 10 mmol) in anhydrous DMF (20 mL) to the cooled suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (0.68 mL, 11 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzaldehyde, Glyoxal, Ammonium acetate | Glacial Acetic Acid | Ethanol | 80-90 | 4-6 | 75-85 |

| 2 | 2-(4-Bromophenyl)-1H-imidazole, Methyl iodide | Sodium Hydride | Anhydrous DMF | 0 to RT | 12-16 | 80-90 |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Reagents

Caption: Logical relationship of reagents in the synthesis.

References

An In-depth Technical Guide to 2-(4-bromophenyl)-1-methyl-1H-imidazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(4-bromophenyl)-1-methyl-1H-imidazole. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Chemical Properties

This compound is a substituted imidazole derivative. While specific experimental data for some properties of this exact compound are not extensively published, the following tables summarize its known and predicted physicochemical characteristics. Data from closely related analogs are included for comparative purposes where noted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176961-54-9 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [1] |

| Molecular Weight | 237.10 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | Sealed in dry, 2-8℃ | [1] |

Table 2: Computational Data for this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.8496 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Table 3: Physical Properties of Structurally Similar Imidazole Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| 2-(4-Bromophenyl)-4-phenyl-1H-imidazole | 198 | Not available | [3] |

| 2,4-Bis(4-bromophenyl)-1H-imidazole | 194 | Not available | [3] |

| 4-(4-Bromophenyl)-1H-imidazole | 139-143 | Not available | [4] |

Spectroscopic Data

Detailed experimental spectral data for this compound is available from commercial suppliers like BLDpharm, including NMR, HPLC, and LC-MS data.[5] While the full datasets are not publicly available, general characteristics of imidazole derivatives in various spectroscopic analyses are well-documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the imidazole ring typically appear in the range of 6.7-7.7 ppm.[6] The methyl group protons would likely appear as a singlet further upfield. The protons on the bromophenyl ring would exhibit characteristic splitting patterns in the aromatic region. For the related compound, 2-(4-bromophenyl)-4-phenyl-1H-imidazole, signals are observed at δ 7.72 (t), 7.52 (d), 7.40 (q), and 7.28 (t) ppm in CDCl₃.[3]

-

¹³C NMR: Carbon atoms of the imidazole ring typically resonate between 124-142 ppm.[6][7] The carbon attached to the bromine atom in the phenyl ring would show a characteristic chemical shift. For 2-(4-bromophenyl)-4-phenyl-1H-imidazole, carbon signals are observed at δ 146.0, 132.0, 128.9, 128.7, 127.2, 126.7, 124.9, and 128.8 ppm in CDCl₃.[3]

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for imidazole derivatives include C=N stretching and aromatic C=C stretching vibrations.[8] For similar compounds, N-H stretching is observed around 3300-3500 cm⁻¹ for non-N-methylated imidazoles. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=N and C=C stretching bands are typically found in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (237.10 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. Fragmentation patterns would likely involve the cleavage of the imidazole and bromophenyl rings.

Experimental Protocols

Synthesis of 2,4-Disubstituted Imidazoles

A common and scalable method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[9] While a specific protocol for this compound is not detailed in the literature, a general procedure can be adapted.

General Protocol:

-

Amidine Formation: The required amidine can be prepared from the corresponding nitrile.

-

Condensation Reaction:

-

A three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, and a mechanical stirrer.

-

The amidine hydrochloride and potassium bicarbonate are dissolved in a mixture of tetrahydrofuran (THF) and water.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of the appropriate α-bromoketone (in this case, a derivative of 4-bromoacetophenone) in THF is added dropwise through the addition funnel.

-

The reaction mixture is refluxed for several hours until completion, monitored by Thin Layer Chromatography (TLC).[9]

-

-

Work-up and Purification:

-

The reaction mixture is cooled, and the THF is removed under reduced pressure.

-

Water is added to the residue, and the resulting solid is collected by filtration.

-

The crude product is washed with water and then purified. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., diisopropyl ether and hexanes) or by column chromatography on silica gel.[9]

-

To synthesize the N-methylated target compound, a subsequent N-methylation step of the corresponding 2-(4-bromophenyl)-1H-imidazole or the use of an N-methylated amidine precursor would be necessary.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of and quantifying imidazole derivatives.[11]

General HPLC Method Parameters:

-

Column: A reverse-phase column, such as a C8 or C18, is typically used.[12]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is common. The pH of the buffer can be adjusted to optimize separation.[12]

-

Detection: UV detection is suitable for aromatic compounds like this, with the detection wavelength typically set around the absorbance maximum of the imidazole derivative (e.g., 210-300 nm).[11][12]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[12]

Biological Activity

While specific biological activities for this compound have not been reported, the imidazole scaffold is a key feature in many biologically active molecules.[13] Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including:

-

Antifungal and Antibacterial activity [13]

-

Anti-inflammatory and Analgesic activity [13]

-

Anticancer activity [13]

-

Antiviral activity [13]

The specific biological profile of this compound would need to be determined through dedicated screening and in vitro/in vivo studies. For instance, some imidazole derivatives have been investigated as TAK1 inhibitors for potential anticancer applications.[14]

Visualizations

The following diagrams illustrate a general workflow for the synthesis and analysis of this compound and a conceptual representation of a potential biological screening cascade.

Caption: General workflow for the synthesis and characterization of the target compound.

Caption: Conceptual pathway for biological activity screening of the target compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 176961-54-9 CAS Manufactory [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5 [sigmaaldrich.com]

- 5. 176961-54-9|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization | MDPI [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 2-(4-bromophenyl)-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(4-bromophenyl)-1-methyl-1H-imidazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines information from commercial suppliers, computational predictions, and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.

Core Physicochemical Data

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 176961-54-9 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [1] |

| Molecular Weight | 237.10 g/mol | [1] |

| Physical Form | Powder | Commercial Suppliers |

| Purity | ≥98% | [1][3] |

| SMILES | CN1C=CN=C1C2=CC=C(C=C2)Br | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.8496 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Note on Data Gaps: Extensive searches of scientific databases did not yield experimentally determined values for the melting point, boiling point, specific solubility in various solvents, or the pKa of this compound. The subsequent sections of this guide detail the standard experimental protocols that can be employed to determine these crucial parameters.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small quantity of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its formulation and delivery. Imidazoles are generally soluble in polar solvents.[4]

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

References

An In-depth Technical Guide to the Molecular Structure of 2-(4-bromophenyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-(4-bromophenyl)-1-methyl-1H-imidazole possesses a core imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms. It is substituted at the 1-position with a methyl group and at the 2-position with a 4-bromophenyl group. The presence of the bromine atom and the N-methyl group significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions.

Physicochemical and Computational Data

Quantitative data for this compound, sourced from commercial suppliers and computational models, are summarized in Table 1. This data provides a snapshot of the molecule's key chemical descriptors.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | ChemScene, BLDpharm |

| Molecular Weight | 237.10 g/mol | ChemScene, BLDpharm |

| CAS Number | 176961-54-9 | ChemScene, BLDpharm |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 2.8496 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Table 1: Physicochemical and Computational Properties of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed scientific literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2-aryl-1-methyl-imidazoles. A general and robust method involves the condensation of an α-haloketone with an amidine, followed by N-methylation.

Proposed Synthetic Pathway

A logical synthetic approach to this compound is outlined below. This multi-step synthesis is based on well-documented reactions in heterocyclic chemistry.

Figure 1: Proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.

Step 1: Synthesis of 2-(4-bromophenyl)-1H-imidazole

-

Reaction Setup: To a solution of 4-bromophenacyl bromide (1.0 eq) in a suitable solvent such as ethanol, add formamidine acetate (2.0 eq) and a source of ammonia (e.g., ammonium hydroxide, excess).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: N-Methylation of 2-(4-bromophenyl)-1H-imidazole

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)-1H-imidazole (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

-

Methylation: Add a methylating agent, for example, methyl iodide (1.2 eq), dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the reviewed literature, this section provides predicted NMR data based on established chemical shift values for similar imidazole derivatives.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-4, H-5 | 7.0 - 7.5 | d, d |

| Phenyl H-2', H-6' | 7.5 - 7.7 | d |

| Phenyl H-3', H-5' | 7.6 - 7.8 | d |

| N-Methyl (CH₃) | 3.7 - 4.0 | s |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-Methyl (CH₃) | 30 - 35 |

| Imidazole C-4, C-5 | 120 - 130 |

| Phenyl C-2', C-6' | 128 - 132 |

| Phenyl C-3', C-5' | 131 - 135 |

| Phenyl C-4' (C-Br) | 120 - 125 |

| Phenyl C-1' | 130 - 135 |

| Imidazole C-2 | 145 - 150 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Potential Biological Significance and Signaling Pathways

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The imidazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within biological systems.

While no specific biological studies have been reported for this compound, its structural motifs suggest potential areas of investigation. The 4-bromophenyl group is a common substituent in pharmacologically active molecules and can influence binding affinity and metabolic stability.

A generalized logical workflow for the preliminary biological evaluation of a novel compound like this compound is presented below.

Figure 2: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known properties, a plausible synthetic route with a general experimental protocol, and predicted spectroscopic data. The absence of detailed experimental characterization in the current literature highlights an opportunity for further research to synthesize this compound, confirm its structure unequivocally, and explore its potential biological activities. The methodologies and predictive data presented herein offer a solid starting point for such endeavors.

The Diverse Biological Activities of Imidazole Derivatives: A Technical Guide

Introduction: Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of imidazole derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying mechanisms of action, including key signaling pathways.

Anticancer Activity

Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

Quantitative Data for Anticancer Activity:

The anticancer efficacy of various imidazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for selected imidazole derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoyl-imidazole | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole | SW480 (colorectal) | 0.0274 | [2] |

| HCT116 (colorectal) | 0.0231 | [2] | ||

| Caco-2 (colorectal) | 0.0331 | [2] | ||

| 1-Substituted-2-aryl imidazole | Compound example | MDA-MB-468 (breast) | 0.08 - 1.0 | [2] |

| MDA-MB-231 (breast) | 0.08 - 1.0 | [2] | ||

| T47D (breast) | 0.08 - 1.0 | [2] | ||

| HCT-15 (colon) | 0.08 - 1.0 | [2] | ||

| HT29 (colon) | 0.08 - 1.0 | [2] | ||

| HeLa (cervical) | 0.08 - 1.0 | [2] | ||

| Imidazole-platin(II) complex | PtMet-2-PAMAM | MCF-7 (breast) | Not specified | [3] |

| MDA-MB-231 (breast) | Not specified | [3] | ||

| Imidazole derivative | Compound C15 | A375 (melanoma) | 16.1 | [4] |

| B16 (melanoma) | 31.6 | [4] | ||

| Imidazole derivative | Compound C17 | PANC-1 (pancreatic) | 0.063 | [5] |

| ASPC-1 (pancreatic) | 0.062 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole derivative in a suitable solvent and add them to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Imidazole derivatives exert their anticancer effects by modulating various signaling pathways. One of the key mechanisms involves the induction of apoptosis through the p53 and MAP kinase pathways.[3][4]

Caption: Imidazole derivatives induce apoptosis in cancer cells.

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, with well-established drugs like clotrimazole, miconazole, and ketoconazole in widespread clinical use. Their primary mechanism of action involves the disruption of fungal cell membrane integrity.

Quantitative Data for Antifungal Activity:

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal activity of a compound. It represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Imidazole-2,4-dienone | Compound 31 | Candida albicans ATCC 90028 | 8 | [10] |

| Candida albicans 64110 (fluconazole-resistant) | 8 | [10] | ||

| Compound 42 | Candida albicans ATCC 90028 | 8 | [10] | |

| Candida albicans 64110 (fluconazole-resistant) | 8 | [10] | ||

| 1-Alkyl-4-(3,4-dichlorophenyl)imidazole | n-propyl derivative | Trichophyton spp. | Not specified | [7] |

| n-butyl derivative | Trichophyton spp. | Not specified | [7] | |

| isobutyl derivative | Trichophyton spp. | Not specified | [7] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[11][12][13][14][15]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain from a fresh culture.

-

Compound Dilution: Perform serial twofold dilutions of the imidazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[16][17][18][19][20] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Caption: Imidazole derivatives inhibit ergosterol biosynthesis.

Antibacterial Activity

Certain imidazole derivatives, particularly nitroimidazoles, exhibit potent antibacterial activity, especially against anaerobic bacteria and some protozoa.

Quantitative Data for Antibacterial Activity:

The antibacterial efficacy of imidazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC).

| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitroimidazole/1,3,4-oxadiazole hybrid | Compound 11 | Escherichia coli | 1.56 - 3.13 | |

| Staphylococcus aureus | 1.56 - 3.13 | |||

| Bacillus subtilis | 1.56 - 3.13 | |||

| Pseudomonas aeruginosa | 1.56 - 3.13 | |||

| Compound 12 | Escherichia coli | 1.56 - 6.25 | ||

| Staphylococcus aureus | 1.56 - 6.25 | |||

| Bacillus subtilis | 1.56 - 6.25 | |||

| Pseudomonas aeruginosa | 1.56 - 6.25 | |||

| Benzene sulfonated metronidazole | M1 | Staphylococcus aureus | 250 | [21] |

| Phenylacetamide metronidazole | M3 | Streptococcus B | 187.5 | [21] |

| Nitroimidazole derivative | Compound 4e | Metronidazole-resistant H. pylori | 8 (MIC50) | [22] |

| Compound 5 | Metronidazole-resistant H. pylori | 16 (MIC90) | [22] | |

| Compound 6 | Metronidazole-resistant H. pylori | 16 (MIC90) | [22] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The determination of MIC for antibacterial agents follows a similar protocol to that of antifungal susceptibility testing.[23][24][25][26][27]

-

Inoculum Preparation: A standardized suspension of the target bacterium is prepared from a fresh culture.

-

Compound Dilution: Serial twofold dilutions of the imidazole derivative are made in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Benzimidazole derivatives, in particular, have demonstrated significant potential as antiviral agents, with activity against a range of DNA and RNA viruses.

Quantitative Data for Antiviral Activity:

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Derivative Class | Compound | Virus | EC50 (µM) | Reference |

| Benzimidazole derivative | Compound 3 | Coxsackievirus B4 | 9-10 | [10] |

| Compound 7 | Coxsackievirus B4 | 9-10 | [10] | |

| Benzimidazole derivative | 14 compounds | Coxsackievirus B5 | 9 - 17 | [28] |

| 7 compounds | Respiratory Syncytial Virus (RSV) | 5 - 15 | [28] | |

| Benzimidazole derivative | 7h-Z | Lassa virus (pseudovirus) | 0.00758 | [29] |

| 7d-Z | Lassa virus (pseudovirus) | 0.01546 | [29] | |

| 13c | Lassa virus (pseudovirus) | 0.01123 | [29] | |

| 13d | Lassa virus (pseudovirus) | 0.00987 | [29] | |

| 13f | Lassa virus (pseudovirus) | 0.01345 | [29] | |

| Benzimidazole-coumarin conjugate | Compound example | Hepatitis C Virus | 3.4 | [5] |

| Compound example | Hepatitis C Virus | 4.1 | [5] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[30][31][32][33][34]

-

Cell Seeding: A confluent monolayer of host cells susceptible to the virus is prepared in a multi-well plate.

-

Virus Infection: The cell monolayer is infected with a known amount of virus.

-

Compound Treatment: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the imidazole derivative.

-

Incubation: The plates are incubated for a period sufficient for the virus to form plaques (localized areas of cell death).

-

Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques is counted for each compound concentration, and the percentage of plaque reduction compared to the untreated control is calculated. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity:

The anti-inflammatory potential is often assessed by the IC50 value for the inhibition of COX enzymes.

| Derivative Class | Compound | Target | IC50 (nM) | Reference |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | AA6 | p38 MAP kinase | 403.57 | [35] |

Experimental Protocol: COX Enzyme Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available assay kits or by monitoring the production of prostaglandins.[36][37][38][39][40]

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the imidazole derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) or other prostanoids produced, typically using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.

-

Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.[35]

Caption: Imidazole derivatives inhibit inflammatory pathways.

The imidazole scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in combating a range of diseases, from cancer and microbial infections to viral illnesses and inflammatory conditions. The provided quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective imidazole-based therapeutics. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly continue to unlock the full therapeutic potential of this important class of molecules.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scielo.br [scielo.br]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. youtube.com [youtube.com]

- 16. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. sid.ir [sid.ir]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. protocols.io [protocols.io]

- 26. benchchem.com [benchchem.com]

- 27. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ibtbioservices.com [ibtbioservices.com]

- 33. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 34. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 37. cdn.caymanchem.com [cdn.caymanchem.com]

- 38. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 39. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 40. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"2-(4-bromophenyl)-1-methyl-1H-imidazole as a building block in medicinal chemistry"

An In-depth Technical Guide: 2-(4-bromophenyl)-1-methyl-1H-imidazole as a Building Block in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds, including the essential amino acid histidine.[1][3][4] Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][5]

This guide focuses on a specific, high-value building block: This compound . With the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol , this compound serves as a crucial intermediate in the synthesis of complex therapeutic agents.[6][7][8] Its structure is particularly relevant for developing ATP-competitive kinase inhibitors, where the bromophenyl group provides a critical "handle" for synthetic elaboration through cross-coupling reactions, enabling the systematic optimization of drug candidates.[9]

Synthesis and Availability

While various methods exist for synthesizing substituted imidazoles, such as the Debus or van Leusen syntheses, this compound is readily accessible as a research chemical.[3][4] Its commercial availability from multiple chemical suppliers facilitates its direct use in drug discovery programs without the need for multi-step de novo synthesis.[6][8][10]

The core utility of this building block lies in the reactivity of its bromine atom, which is ideal for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is frequently employed to append new aryl or heteroaryl moieties, a key step in building the complex architectures of modern kinase inhibitors.[9]

Core Application: A Scaffold for p38 MAPK Inhibitors

A primary application for the this compound scaffold is in the development of inhibitors targeting p38 mitogen-activated protein kinase (MAPK).

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to extracellular stress stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[11][12] The pathway involves a tiered series of kinases, where upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, phosphorylate and activate p38 MAPK.[11] Activated p38 then phosphorylates downstream substrates, leading to cellular responses such as inflammation, apoptosis, and cell differentiation.[13][14] Dysregulation of this pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions like Alzheimer's disease.[12][14]

Role of the Building Block in Inhibitor Design

The 2-phenyl-imidazole motif is a classic pharmacophore for ATP-competitive p38 MAPK inhibitors. The this compound building block provides a robust starting point for lead optimization. The bromine atom serves as a versatile anchor for introducing chemical diversity, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties.

Quantitative Data for Imidazole-Based Inhibitors

The following tables summarize the biological activity of well-characterized p38 MAPK inhibitors and other imidazole derivatives. This data provides a benchmark for the therapeutic potential of compounds synthesized using the this compound scaffold.

Table 1: In Vitro Activity of Reference p38 MAPK Inhibitors This table presents IC₅₀ values for common pyridinyl imidazole-based p38 MAPK inhibitors, which represent the target class of molecules often synthesized from related building blocks.

| Compound | p38α (MAPK14) IC₅₀ (nM) | p38β (MAPK11) IC₅₀ (nM) | p38γ (MAPK12) IC₅₀ (nM) | p38δ (MAPK13) IC₅₀ (nM) | Reference |

| SB203580 | 50 - 500 | 500 | >10,000 | >10,000 | [11] |

| SB202190 | 50 | 100 | >10,000 | >10,000 | [11] |

| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [11] |

| Neflamapimod (VX-745) | 10 | 220 | No Inhibition | No Data | [11] |

| VX-702 | ~5 | ~70 | No Data | No Data | [11] |

| SB239063 | 44 | No Data | No Activity | No Activity | [11] |

Note: IC₅₀ values can vary based on specific assay conditions, such as ATP concentration and substrate used.[11]

Table 2: Biological Activity of Other Synthesized Imidazole Derivatives This table showcases the broader therapeutic potential of the imidazole scaffold in different disease areas.

| Compound Class | Biological Activity | Target Organism/Assay | Potency (MIC or IC₅₀) | Reference |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | Anti-inflammatory | p38 MAP Kinase Inhibition | IC₅₀ = 403.57 nM (Compound AA6) | [15] |

| Imidazole-dienone derivatives | Antifungal | Candida albicans (Fluconazole-resistant) | MIC = 8 µg/mL (Compound 31) | [16] |

| Imidazole-dienone derivatives | Antibacterial | Staphylococcus aureus | MIC = 4 µg/mL (Compound 42) | [16] |

Experimental Protocols

Detailed and reproducible protocols are essential for drug discovery research. Below are methodologies for the synthesis and evaluation of inhibitors derived from the this compound building block.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling the building block with a boronic acid to generate more complex derivatives.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

In Vitro p38α Kinase Inhibition Assay (Radiometric Method)

This protocol measures the incorporation of radiolabeled phosphate into a substrate to quantify kinase activity.[11][17]

-

Kinase Reaction Mix: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant human p38α enzyme, and a suitable substrate (e.g., ATF2 peptide).[11]

-

Inhibitor Addition: Add the test compound (dissolved in DMSO) across a range of concentrations. Include a vehicle-only control (DMSO) for 100% activity and a no-enzyme control for background.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.[11]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[11][17]

-

Termination and Spotting: Terminate the reaction and spot an aliquot of the reaction mixture from each well onto phosphocellulose P81 paper.[17]

-

Washing: Wash the phosphocellulose squares multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]

-

Quantification: Measure the radioactivity remaining on the paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro p38α Kinase Inhibition Assay (Luminescence-based, ADP-Glo™)

This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced.[11][18]

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (diluted in series) or DMSO vehicle control.[18]

-

Kinase/Substrate Addition: Add the p38α kinase and peptide substrate master mix to each well.[18]

-

Reaction Initiation: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Kₘ for the enzyme.[18]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[18]

-

Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11]

-

ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[11]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its structural features make it an ideal scaffold for the synthesis of kinase inhibitors, particularly those targeting the p38 MAPK pathway. The presence of a synthetically tractable bromine atom allows for extensive structure-activity relationship (SAR) studies through well-established cross-coupling chemistry. By leveraging this key intermediate, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery and development of next-generation therapeutics for inflammatory and other diseases.

References

- 1. scialert.net [scialert.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. This compound - [sigmaaldrich.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. 176961-54-9|this compound|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

Potential Therapeutic Applications of Substituted Imidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic characteristics and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] Substituted imidazoles, in particular, have demonstrated a broad spectrum of pharmacological activities, leading to their development as potent drugs for a multitude of diseases. This technical guide provides an in-depth overview of the therapeutic applications of substituted imidazoles, with a focus on their anticancer, antifungal, antimicrobial, and anti-inflammatory properties.

Anticancer Applications

Substituted imidazoles have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism by which substituted imidazoles exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][3] By blocking the ATP-binding site of these kinases, substituted imidazoles can halt downstream signaling cascades that promote cell growth and survival.

Furthermore, several imidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5] This can be achieved through various mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and the modulation of apoptotic regulatory proteins such as the Bcl-2 family and caspases.[5][6]

Signaling Pathway: p38 MAPK Inhibition by Substituted Imidazoles

Caption: Inhibition of the p38 MAPK signaling pathway by substituted imidazoles.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted imidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Kim-161 | T24 (Urothelial Carcinoma) | 56.11 | [7] |

| Kim-111 | T24 (Urothelial Carcinoma) | 67.29 | [7] |

| Compound 22 | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | 0.15, 0.21, 0.33, 0.17 | [2] |

| Compound 43 | MCF-7 (Breast) | 0.8 | [2] |

| Purine 46 | MDA-MB-231 (Breast) | 1.22 | [2] |

| Purine 48 | MDA-MB-231 (Breast) | 2.29 | [2] |

| Fused Imidazole 16 | MDA-MB-231, T47D, A549, MCF-7 | 2.29 - 9.96 | [8] |

| Fused Imidazole 17 | MDA-MB-231, T47D, A549, MCF-7 | 2.29 - 9.96 | [8] |

Antifungal Applications

Imidazole-based compounds are a cornerstone of antifungal therapy, widely used to treat a variety of fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] By inhibiting its synthesis, imidazole antifungals disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.[9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Inhibition of ergosterol biosynthesis by substituted imidazoles.

Antimicrobial Applications

In addition to their antifungal properties, many substituted imidazoles exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, for selected substituted imidazole derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [10] |

| HL1 | MRSA | 1250 | [10] |

| HL2 | Staphylococcus aureus | 625 | [10] |

| HL2 | MRSA | 625 | [10] |

| HL2 | Escherichia coli | 2500 | [10] |

| Compound 3b | Bacillus subtilis | 4 | [11] |

| Compound 3b | Escherichia coli | 128 | [11] |

Anti-inflammatory Applications

Substituted imidazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: COX and p38 MAPK Inhibition

A major mechanism of anti-inflammatory action for certain imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[12] Additionally, as mentioned in the anticancer section, inhibition of the p38 MAPK pathway plays a crucial role in mediating the anti-inflammatory response by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Imidazoles: Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a classic and versatile method for the preparation of substituted imidazoles.[13]

General Procedure:

-

A mixture of a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol), an aldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.[14]

-

The reaction mixture is heated, often under solvent-free conditions or in a solvent such as ethanol or acetic acid.[14][15]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[14]

-

Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired substituted imidazole.[16]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][17]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compounds and incubate for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the substituted imidazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[18]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.[18]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Apoptosis Detection: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be employed to observe the cleavage of key apoptotic proteins.[20]

Protocol:

-

Protein Extraction: Lyse cells treated with the substituted imidazole compound to extract total protein.[20]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).[20]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.

Conclusion

Substituted imidazoles represent a versatile and highly valuable class of compounds in drug discovery. Their diverse therapeutic applications, spanning from oncology to infectious and inflammatory diseases, underscore the importance of this heterocyclic scaffold. The continued exploration of novel substitution patterns and the elucidation of their detailed mechanisms of action will undoubtedly lead to the development of new and improved imidazole-based therapeutics. This guide provides a foundational understanding of the current landscape of substituted imidazole research, offering valuable insights for professionals engaged in the pursuit of innovative medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. inotiv.com [inotiv.com]

- 7. benchchem.com [benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. benchchem.com [benchchem.com]

The Enigmatic Profile of 2-(4-bromophenyl)-1-methyl-1H-imidazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-bromophenyl)-1-methyl-1H-imidazole is a substituted imidazole compound cataloged with the CAS number 176961-54-9. While commercially available and possessing a structure suggestive of potential biological activity, a comprehensive review of publicly accessible scientific literature and patent databases does not reveal a detailed history of its discovery, initial synthesis, or specific biological characterization. This technical guide consolidates the available physicochemical data for this compound and provides a generalized synthetic context based on established imidazole synthesis methodologies. The lack of specific published research on this molecule presents both a challenge and an opportunity for novel investigation into its properties and potential applications.

Introduction to the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine make it a "privileged structure" in drug design.[1] Derivatives of imidazole have demonstrated a vast spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The substitution pattern on the imidazole core is a critical determinant of its biological activity, making compounds like this compound subjects of interest for screening and development.

Physicochemical Properties of this compound

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 176961-54-9 | Multiple |

| Molecular Formula | C₁₀H₉BrN₂ | Multiple |

| Molecular Weight | 237.1 g/mol | Multiple |

| Physical Form | Solid / Powder | Supplier Data |

| Purity | ≥95% | Supplier Data |

| Storage Conditions | Room temperature, sealed in dry conditions | Supplier Data |

| InChI Key | CUFBERNCIVESMY-UHFFFAOYSA-N | Supplier Data |

Historical Context and Discovery

A thorough search of scientific databases and patent literature did not yield specific information regarding the initial discovery or the principal investigators involved in the first synthesis of this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis for research and development purposes. It is plausible that this molecule was first synthesized as part of a larger chemical library for high-throughput screening or as an intermediate in a multi-step synthesis, with its individual characterization not being the primary focus of a dedicated publication.

Synthetic Methodologies: A Generalized Approach

While a specific, published experimental protocol for the synthesis of this compound is not available, its structure lends itself to common synthetic routes for 1,2-disubstituted imidazoles. A plausible and widely utilized method involves the reaction of a 2-bromo-1-(4-bromophenyl)ethan-1-one with N-methylformamide, or a multi-step process involving the formation of the imidazole ring followed by N-methylation. A generalized workflow for one such potential synthetic pathway is depicted below. It is crucial to note that this is a hypothetical pathway and has not been experimentally verified for this specific compound from a cited source.

Potential Biological Significance and Future Directions

The biological activity of this compound has not been specifically reported. However, the structural motifs present in the molecule are of interest in drug discovery. The 2-arylimidazole core is a feature of many biologically active compounds. The presence of a bromine atom on the phenyl ring can influence the pharmacokinetic properties of the molecule, potentially enhancing its binding affinity to target proteins through halogen bonding and increasing its lipophilicity.

The lack of published data on this compound presents a clear opportunity for further research. Key areas for investigation would include:

-

Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, MS, X-ray crystallography).

-

Biological Screening: Evaluation of the compound's activity across a range of biological targets, including but not limited to, anti-cancer, antimicrobial, and anti-inflammatory assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to determine the impact of modifications to the phenyl and methyl substituents on any identified biological activity.

Conclusion

This compound remains a molecule of potential interest primarily due to its chemical structure, which is common to many pharmacologically active agents. While its history and specific discovery are not documented in accessible literature, the compound is available for investigation. The data presented here summarizes the current knowledge and highlights the significant gaps that future research could address. For scientists and researchers in drug development, this compound represents an unexplored chemical entity that warrants further investigation to unlock its potential therapeutic value.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus [mdpi.com]

- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2-(4-bromophenyl)-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2-(4-bromophenyl)-1-methyl-1H-imidazole as a versatile building block in various palladium-catalyzed cross-coupling reactions. The imidazole moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. The functionalization of this core structure through cross-coupling reactions at the C2-phenyl position opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications.

The following sections detail the application of this compound in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions, providing researchers with the necessary information to incorporate this valuable intermediate into their synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly effective for the synthesis of biaryl compounds. The coupling of this compound with various aryl and heteroaryl boronic acids or esters can generate a diverse library of 2-(4-biaryl)-1-methyl-1H-imidazole derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl motif in drug candidates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |